Ethyl benzo[f]quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl benzo[f]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)15-10-8-13-12-6-4-3-5-11(12)7-9-14(13)17-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCXMQGTPZYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308555 | |
| Record name | ethyl benzo[f]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73459-62-8 | |
| Record name | NSC204925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl benzo[f]quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Domino Azide-Alkyne Cyclization and Oxidative Aromatization
The domino process developed by Tummatorn et al. enables the synthesis of ethyl benzo[f]quinoline-3-carboxylate derivatives from arylmethyl azides (1) and ethyl 3-ethoxyacrylate (2). The protocol involves:
- Azide Preparation : Benzyl alcohols are converted to benzylic azides via PBr₃-mediated bromination followed by NaN₃ substitution in DMSO (yields: 60–75%).
- Cyclization : Trifluoromethanesulfonic acid (TfOH) catalyzes the reaction between azides (1) and ethyl 3-ethoxyacrylate (2) in toluene, forming dihydroquinoline intermediates.
- Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes dihydroquinoline to the aromatic quinoline core.
For this compound (3o), this method yields 56% after silica gel purification. Key spectral data include:
- IR : 1716 cm⁻¹ (ester C=O stretch)
- ¹H NMR : δ 9.46 (s, 1H, quinoline-H), 4.49 (q, 2H, -OCH₂CH₃)
Microwave-Assisted Coupling with Benzenesulfonamides
A microwave-enhanced method reported by El-Hashash et al. couples ethyl quinoline-3-carboxylates (4a–f) with 3-aminobenzenesulfonamide (5) or its N-methyl analog (10). The reaction proceeds in ethanol at 150°C under microwave irradiation for 30 minutes, yielding 72–79% of target compounds (6a–f, 11). While this approach primarily generates sulfonamide hybrids, the ethyl quinoline-3-carboxylate moiety is synthesized via prior esterification of quinoline-3-carboxylic acid.
One-Pot Arbuzov/HWE Reaction
Gao et al. developed a one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates (3a–t) from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. The protocol involves:
- Arbuzov Reaction : Substrate reacts with triethyl phosphite to form phosphonate intermediates.
- Horner–Wadsworth–Emmons Olefination : Phosphonates undergo condensation with aromatic aldehydes to install styryl groups.
While tailored for bis-styryl derivatives, this method’s substrate—ethyl quinoline-3-carboxylate—is synthesized via Friedländer annulation. Modifying the substrate to benzo[f]quinoline could enable analogous ester synthesis with yields exceeding 70%.
2-Chloroquinoline-3-carbaldehydes serve as precursors for ethyl esters via nucleophilic substitution. For example, Al-Mutieb et al. condensed 2-chloro-8-methylquinoline-3-carbaldehyde (16d) with anilines to form Schiff bases, which were cyclized to pyrrolo[3,4-b]quinolinones. Ethyl ester introduction could occur by substituting the chloro group with ethanol under basic conditions, though this remains unexplored in the literature.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[f]quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitro and halogenated quinoline derivatives.
Scientific Research Applications
Ethyl benzo[f]quinoline-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzo[f]quinoline-3-carboxylate involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical biochemical pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fused Ring Systems
Compounds with fused heterocyclic rings exhibit distinct electronic and steric properties compared to ethyl benzo[f]quinoline-3-carboxylate:
Substituent Variations
Substituents at the 2-, 4-, and 6-positions significantly alter bioactivity and physicochemical properties:
Key Insight: The absence of bulky substituents in this compound may limit its potency compared to halogenated or aryl-substituted analogs but improves synthetic accessibility .
Q & A
Basic: What are the standard synthetic routes for Ethyl benzo[f]quinoline-3-carboxylate?
The synthesis typically involves Friedländer annulation or cyclocondensation reactions. For example, benzoquinoline derivatives are synthesized via reactions between amino aldehydes and ethyl acetoacetate in ethanol under basic conditions (e.g., K₂CO₃), yielding carboxylate esters (e.g., 85% yield for ethyl 6-bromo-2-methylbenzo[h]quinoline-3-carboxylate) . Alternative routes include Rh(II)-catalyzed cyclopropanation-ring expansion using indole and halodiazoacetates, optimized with Cs₂CO₃ and Rh₂(esp)₂ to achieve high yields under mild conditions .
Advanced: How can reaction conditions be optimized to minimize byproducts and improve yields?
Optimization strategies include:
- Catalyst selection : Rh(II) catalysts (e.g., Rh₂(esp)₂) enhance regioselectivity and reduce side reactions in cyclopropanation-ring expansion .
- Temperature control : Dropwise addition of reagents at 0°C prevents exothermic side reactions .
- Base choice : Cs₂CO₃ improves reaction efficiency compared to weaker bases .
- Purification methods : Flash chromatography or recrystallization (e.g., ethyl acetate/chloroform) resolves complex mixtures .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Identifies rotamers (e.g., 6:4 equilibrium in imidazoquinoline derivatives) and substituent effects .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
- IR spectroscopy : Detects functional groups like esters (C=O stretch ~1700 cm⁻¹) .
Advanced: How should researchers resolve contradictions in NMR data due to dynamic equilibria?
- Variable-temperature NMR : Resolves rotameric equilibria by slowing exchange rates .
- High-field instruments (≥400 MHz) : Improve signal resolution for overlapping peaks .
- Deuteration studies : Use deuterated solvents (e.g., CDCl₃) to simplify splitting patterns .
Basic: What biological activities are associated with this compound derivatives?
Reported activities include:
- Antimicrobial : Fluorinated derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show efficacy against bacterial/fungal strains .
- Anticancer : Imidazoquinoline esters exhibit cytotoxicity via topoisomerase inhibition .
- Antiviral : Trifluoromethyl groups enhance stability and target binding .
Advanced: How do substituent modifications influence biological activity?
- Fluorine addition : Increases lipophilicity and membrane permeability (e.g., 8-fluoro derivatives show 2–4× higher potency than non-fluorinated analogs) .
- Methoxy groups : Improve solubility but may reduce target affinity due to steric effects .
- Chlorine substitution : Enhances halogen bonding with enzyme active sites (e.g., 4-chloro derivatives inhibit bacterial gyrase) .
Basic: What crystallographic methods are used for structural determination?
- SHELX suite : SHELXL refines small-molecule structures, while SHELXD/SHELXE solve phases for high-resolution or twinned data .
- X-ray diffraction : Requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/chloroform) .
Advanced: What challenges arise in crystallographic analysis of quinoline derivatives?
- Twinning : Common in flexible esters; resolved using TWINABS in SHELXL .
- Low-resolution data : SHELXPRO interfaces with density modification tools for macromolecular applications .
- Disorder modeling : Partial occupancy refinement for rotating ester groups .
Basic: What purification methods are effective for isolating quinoline carboxylates?
- Column chromatography : Silica gel with CH₂Cl₂/EtOAc gradients separates polar byproducts .
- Recrystallization : Ethyl acetate/chloroform or hexane/EtOAC mixtures yield high-purity crystals .
Advanced: How do catalysts like Rh(II) improve synthetic efficiency?
- Mechanism : Rh(II) stabilizes carbenoid intermediates, enabling regioselective cyclopropanation and subsequent ring expansion .
- Yield enhancement : Catalyzed reactions achieve >80% yields vs. <50% in thermal reactions .
- Byproduct reduction : Suppresses polymerization via controlled reagent addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
